
4-Iodo-2,6-dimethylaniline hydrochloride
Overview
Description
4-Iodo-2,6-dimethylaniline hydrochloride: is an organic compound with the molecular formula C8H11ClIN . It is a derivative of aniline, where the hydrogen atoms at the 4th position and the 2nd and 6th positions of the benzene ring are substituted by an iodine atom and two methyl groups, respectively. This compound is commonly used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,6-dimethylaniline hydrochloride typically involves the iodination of 2,6-dimethylaniline. One common method is the reaction of 2,6-dimethylaniline with iodine in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The crude product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Iodo-2,6-dimethylaniline hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 4-amino-2,6-dimethylaniline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-amino-2,6-dimethylaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Iodo-2,6-dimethylaniline hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of dyes and pigments .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). It is a key intermediate in the production of certain antiviral and anticancer drugs .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and insecticides. It is also employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Iodo-2,6-dimethylaniline hydrochloride depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, it may interact with specific receptors on the cell surface, altering signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 2,6-Dimethyl-4-bromoaniline
- 2,6-Dimethyl-4-chloroaniline
- 2,6-Dimethyl-4-fluoroaniline
Comparison: 4-Iodo-2,6-dimethylaniline hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro counterparts. The iodine atom is larger and more polarizable, making the compound more reactive in certain substitution and coupling reactions. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Activity
4-Iodo-2,6-dimethylaniline hydrochloride (CAS Number: 138385-59-8) is an organic compound that serves as a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical structure, characterized by the presence of an iodine atom and two methyl groups on the benzene ring, endows it with diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 283.54 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their catalytic activity. This mechanism is crucial in developing enzyme inhibitors for therapeutic applications.
- Receptor Modulation : It can interact with specific cell surface receptors, influencing signal transduction pathways and cellular responses.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Synthesis of Bioactive Molecules : It serves as a precursor for synthesizing various bioactive compounds, including enzyme inhibitors and receptor modulators .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A study focused on the anticancer properties of this compound revealed its ability to induce apoptosis in various cancer cell lines. The compound was shown to increase ROS levels significantly, leading to oxidative stress and subsequent cell death. This mechanism highlights its potential as a therapeutic agent in cancer treatment .
Case Study: Antibacterial Activity
Another investigation assessed the antibacterial efficacy of this compound against several pathogenic bacteria. The results demonstrated that the compound exhibited significant inhibition zones in agar diffusion assays, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .
Properties
IUPAC Name |
4-iodo-2,6-dimethylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJAHWCOSKIEGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721594 | |
Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138385-59-8 | |
Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of the iodination reaction described in the paper?
A1: The paper describes a simple and scalable method for iodinating 2,6-dialkylanilines []. This is significant because these iodinated compounds serve as versatile building blocks for synthesizing more complex molecules, particularly in organic synthesis and medicinal chemistry. The ability to introduce iodine into these molecules efficiently opens up possibilities for creating a diverse library of compounds with potentially useful properties.
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